(5-Methoxy-7-nitro-1-benzofuran-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methoxy-7-nitro-1-benzofuran-2-yl)methanol is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a methoxy group at the 5-position, a nitro group at the 7-position, and a methanol group attached to the 2-position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-7-nitro-1-benzofuran-2-yl)methanol typically involves the following steps:
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Methanol Addition: The methanol group is introduced through a reaction with formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, methylation, and methanol addition reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography would be essential.
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-7-nitro-1-benzofuran-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: (5-Methoxy-7-nitro-1-benzofuran-2-yl)aldehyde or (5-Methoxy-7-nitro-1-benzofuran-2-yl)carboxylic acid.
Reduction: (5-Methoxy-7-amino-1-benzofuran-2-yl)methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Methoxy-7-nitro-1-benzofuran-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-Methoxy-7-nitro-1-benzofuran-2-yl)methanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The methoxy and methanol groups can influence the compound’s solubility and bioavailability, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
(5-Methoxy-7-nitro-1-benzofuran-2-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(5-Methoxy-7-nitro-1-benzofuran-2-yl)amine: Similar structure but with an amine group instead of methanol.
(5-Methoxy-7-nitro-1-benzofuran-2-yl)acetic acid: Similar structure but with an acetic acid group instead of methanol.
Uniqueness
(5-Methoxy-7-nitro-1-benzofuran-2-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methanol group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H9NO5 |
---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
(5-methoxy-7-nitro-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C10H9NO5/c1-15-7-2-6-3-8(5-12)16-10(6)9(4-7)11(13)14/h2-4,12H,5H2,1H3 |
InChI Key |
NWKWQMRHXHNVGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(O2)CO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.